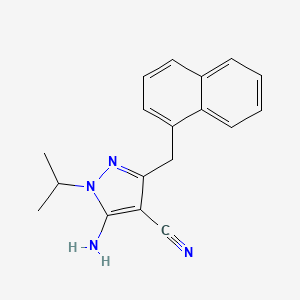

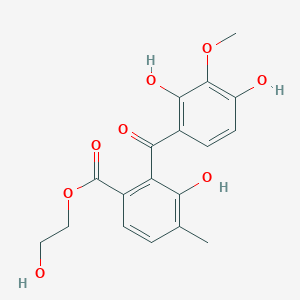

![molecular formula C27H32ClN5O7 B1262902 4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)

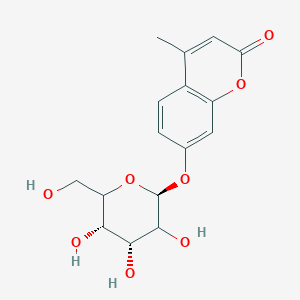

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate is a green fluorescent dye derived from acridine orange. It is known for its strong absorption, high fluorescence quantum yield, excellent photostability, and superior thermal stability. This dye exhibits moderate hydrophilicity and is highly soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. This compound is widely used for labeling biomolecules with free thiol groups, including antibodies, proteins, thiol-modified oligonucleotides, and low molecular weight ligands .

準備方法

Synthetic Routes and Reaction Conditions

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate is synthesized by reacting acridine orange with maleimide derivatives. The reaction typically involves the use of anhydrous dimethylformamide or dimethyl sulfoxide as solvents. The optimal excitation range for this compound is 465-510 nanometers .

Industrial Production Methods

In industrial settings, this compound is produced by large-scale synthesis involving the same reaction conditions as in laboratory settings. The process ensures high purity and yield of the dye, making it suitable for various applications in scientific research and industry .

化学反応の分析

Types of Reactions

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate primarily undergoes substitution reactions with sulfhydryl groups. Maleimides react readily with sulfhydryl groups, forming stable thio-ether bonds between the dye and the biomolecule .

Common Reagents and Conditions

The common reagents used in these reactions include dimethylformamide, dimethyl sulfoxide, and phosphate-buffered saline. The optimal pH for the modification of thiols with maleimides is 7.0-7.5 .

Major Products Formed

The major products formed from these reactions are stable thio-ether bonds between this compound and the biomolecule, facilitating robust and reliable labeling for diverse experimental applications .

科学的研究の応用

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate is extensively used in various scientific research applications, including:

Single-Molecule Detection: Due to its high fluorescence quantum yield and photostability, this compound is ideal for single-molecule detection techniques.

High-Resolution Microscopy: It is used in advanced microscopy techniques such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy.

Flow Cytometry: This compound is compatible with flow cytometry, allowing for the analysis of cell populations.

Fluorescence In Situ Hybridization: It is used in fluorescence in situ hybridization for detecting specific nucleic acid sequences.

Biological Assays: The dye is used in various biological assays for labeling proteins, antibodies, and other biomolecules.

作用機序

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate exerts its effects by forming stable thio-ether bonds with sulfhydryl groups on biomolecules. This reaction is highly selective and efficient, allowing for precise labeling of target molecules. The dye’s strong absorption and high fluorescence quantum yield make it suitable for various fluorescence-based applications .

類似化合物との比較

Similar Compounds

ATTO 390 maleimide: Known for its high fluorescence quantum yield and large Stokes shift.

ATTO 565 maleimide: Exhibits high photostability and is used in similar applications as 4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate.

ATTO 647 maleimide: Suitable for applications requiring near-infrared fluorescence.

Uniqueness of ATTO 495 Maleimide

This compound stands out due to its strong absorption, high fluorescence quantum yield, and superior thermal stability. These properties make it highly suitable for advanced applications in single-molecule detection and high-resolution microscopy .

特性

分子式 |

C27H32ClN5O7 |

|---|---|

分子量 |

574 g/mol |

IUPAC名 |

4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate |

InChI |

InChI=1S/C27H31N5O3.ClHO4/c1-29(2)21-9-7-19-16-20-8-10-22(30(3)4)18-24(20)31(23(19)17-21)14-5-6-25(33)28-13-15-32-26(34)11-12-27(32)35;2-1(3,4)5/h7-12,16-18H,5-6,13-15H2,1-4H3;(H,2,3,4,5) |

InChIキー |

IEQSJFQKROSLEM-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)NCCN4C(=O)C=CC4=O)N(C)C.[O-]Cl(=O)(=O)=O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

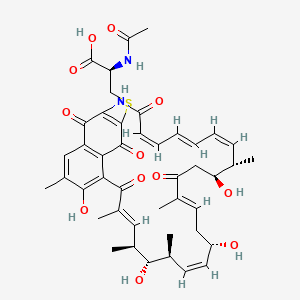

![(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol](/img/structure/B1262819.png)

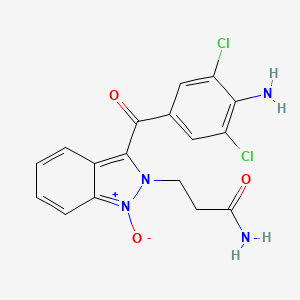

![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)

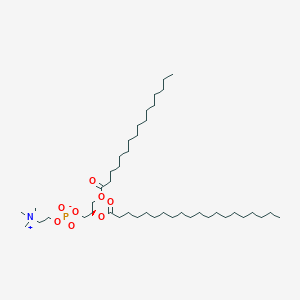

![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)

![1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262823.png)

![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)